6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid
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Description
6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . It comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid, also known as Niacin), and Isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, involves several methods . One of the methods includes the Umemoto Reaction . Another method involves the use of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) as a coformer to pyridine carboxylic acid cocrystallization .Molecular Structure Analysis
The molecular structure of this compound is similar to that of pyridinecarboxylic acids . All isomers of pyridinecarboxylic acid share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Chemical Reactions Analysis
Pyridinecarboxylic acids, including this compound, are used in various chemical reactions . For instance, they are used in condensation reactions . They are also used in the synthesis of various carboxylic esters and carboxamides from various carboxylic acids .Scientific Research Applications
Environmental Remediation and Analysis
Studies have explored the degradation of perfluorinated compounds, which are structurally related to 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid, in environmental contexts. For instance, Park et al. (2016) investigated the heat-activated persulfate oxidation of PFOA and related substances, demonstrating a potential for in-situ groundwater remediation (Park et al., 2016). Such research underscores the importance of understanding the behavior and transformation of fluorinated compounds for environmental cleanup efforts.
Fluorinated Compounds in Environmental and Biological Systems
Research on fluorotelomer sulfonates, which share functional groups with this compound, highlights the persistence and transformation of fluorinated compounds in the environment. Martin et al. (2019) detailed the integration of zwitterionic, cationic, and anionic perfluoroalkyl and polyfluoroalkyl substances into the total oxidizable precursor assay of contaminated groundwater, providing insight into the complexities of PFAS contamination (Martin et al., 2019).
Novel Materials and Catalysis
The synthesis and application of compounds containing sulfone groups, akin to the sulfone functionality in this compound, have been explored for creating novel materials. Constable et al. (2014) reported on green-emitting iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands for potential use in light-emitting devices (Constable et al., 2014). Such research indicates the role of fluorinated sulfone compounds in developing new materials with specific electronic and photophysical properties.
Advanced Oxidation Processes
The stability and degradation kinetics of fluorotelomer sulfonates under advanced oxidation processes have been studied, as seen in research by Yang et al. (2014), who examined the degradation of 6:2 fluorotelomer sulfonate, offering insights into the potential for chemical treatment and removal of persistent fluorinated compounds from the environment (Yang et al., 2014).
Properties
IUPAC Name |
6-(fluoromethylsulfonyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-4-14(12,13)6-2-1-5(3-9-6)7(10)11/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDPFYOAHITVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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